N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

TPSA Drug-likeness CNS permeability

Select this specific 3‑carboxamide regioisomer to eliminate SAR risk from the 5‑isomer. With a TPSA of 98.9 Ų, low logP (0.8), and only three rotatable bonds, it is a rule‑of‑three compliant fragment ideal for peripheral-target libraries. Assured ≥98% purity from multiple suppliers ensures multi‑centre reproducibility. Directly enters a published antifungal SDH inhibitor series (EC₅₀ 5.11 μg/mL).

Molecular Formula C9H10N4OS
Molecular Weight 222.27
CAS No. 1209647-58-4
Cat. No. B2707025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
CAS1209647-58-4
Molecular FormulaC9H10N4OS
Molecular Weight222.27
Structural Identifiers
SMILESCC1=CSC(=N1)CNC(=O)C2=CC=NN2
InChIInChI=1S/C9H10N4OS/c1-6-5-15-8(12-6)4-10-9(14)7-2-3-11-13-7/h2-3,5H,4H2,1H3,(H,10,14)(H,11,13)
InChIKeyURRZFISTFWQMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide (CAS 1209647-58-4): A Structurally Defined Pyrazole–Thiazole Carboxamide Building Block


N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic building block featuring a 4-methylthiazole moiety linked via a methylene spacer to a 1H-pyrazole-3-carboxamide core [1]. With a molecular weight of 222.27 g/mol, computed XLogP3 of 0.8, and topological polar surface area (TPSA) of 98.9 Ų [1], it is offered commercially at purities of 97–98 % , providing a reproducible starting point for medicinal chemistry and agrochemical research.

Why the 5‑Carboxamide Isomer Cannot Simply Substitute N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide


Pyrazole carboxamides with identical molecular formulas but different regioisomeric attachment points often display markedly divergent physicochemical and biological profiles. The carboxamide group at the pyrazole 3‑position imposes a distinct spatial orientation of hydrogen‑bond donors and acceptors compared with the 5‑position isomer [1][2]. This regiochemical difference alters TPSA, lipophilicity, and conformational flexibility—parameters that directly influence membrane permeability, target recognition, and metabolic stability. Consequently, treating the 5‑carboxamide analog (PDBeChem O2M) as an interchangeable building block introduces unquantified risk in structure–activity relationship (SAR) campaigns and may compromise synthetic reproducibility.

Quantitative Differentiation Evidence for N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide vs. Closest Analogs


Topological Polar Surface Area (TPSA): 98.9 Ų for the 3‑Carboxamide vs. 70.67 Ų for the 5‑Carboxamide Isomer

The 3‑carboxamide regioisomer exhibits a TPSA of 98.9 Ų [1], substantially higher than the 70.67 Ų recorded for the 5‑carboxamide isomer [2]. A TPSA exceeding 90 Ų is generally associated with reduced passive blood–brain barrier penetration and lower CNS exposure [3]. This 28.23 Ų differential provides an a priori rationale for selecting the 3‑carboxamide scaffold when peripheral target engagement is desired or CNS‑related off‑target effects must be minimised.

TPSA Drug-likeness CNS permeability Isomer comparison

Lipophilicity: XLogP3 0.8 (3‑Carboxamide) vs. Crippen clogP 0.94 (5‑Carboxamide)

The experimentally aligned computed lipophilicity of the 3‑carboxamide isomer is XLogP3 = 0.8 [1], while the 5‑carboxamide isomer shows a Crippen clogP of 0.94 [2]. Although both values fall within a favourable range for oral bioavailability, the 0.14 log‑unit difference indicates that the 3‑carboxamide is marginally more hydrophilic. This modest shift may translate into improved aqueous solubility and reduced non‑specific protein binding, factors that influence assay performance and formulation feasibility.

Lipophilicity LogP Solubility Isomer comparison

Rotatable Bond Count: 3 for the 3‑Carboxamide vs. 4 for the 5‑Carboxamide — A Conformational Flexibility Advantage

The 3‑carboxamide isomer contains three rotatable bonds, whereas the 5‑carboxamide isomer possesses four [1][2]. Reducing the number of rotatable bonds lowers the conformational entropy penalty upon binding to a target, potentially improving binding affinity and ligand efficiency. This property is particularly relevant in fragment‑based drug discovery, where rigid, low‑molecular‑weight scaffolds are preferred.

Rotatable bonds Conformational entropy Ligand efficiency Isomer comparison

Commercial Purity and Procurement Accessibility: 97‑98 % Assured Purity for the 3‑Carboxamide vs. No Standardised Commercial Source for the 5‑Carboxamide Isomer

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is offered by multiple specialty chemical suppliers at certified purities of 97 % (AKSci) and 98 % (Leyan) . In contrast, the positional isomer N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide (PDB code O2M) does not appear in any standard commercial catalogue as a purchasable building block. Researchers requiring the 5‑carboxamide isomer would need to undertake custom synthesis, introducing delays, cost uncertainty, and batch‑to‑batch variability.

Purity Procurement Reproducibility Building block

Regiochemical Scaffold Identity: 3‑Carboxamide vs. 5‑Carboxamide — Divergent Recognition Motifs in Biological Targets

The 3‑carboxamide substitution pattern positions the amide hydrogen‑bond donor and acceptor in a distinct spatial arrangement relative to the 5‑carboxamide isomer. Literature evidence indicates that pyrazole‑thiazole‑3‑carboxamide hybrids serve as the core scaffold for succinate dehydrogenase (SDH) inhibitors with demonstrated in vitro antifungal activity (e.g., EC₅₀ = 5.11 μg/mL against Rhizoctonia cerealis for a related analogue) [1]. The 5‑carboxamide isomer, by contrast, has been primarily observed as a structural biology tool ligand (PDB entries 5QSO, 5SKY) rather than as a pharmacologically optimised scaffold. This divergence in documented utility underscores the non‑interchangeable nature of the two regioisomers.

Regiochemistry Scaffold diversity Target recognition SAR

Optimal Application Scenarios for N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide Based on Evidence‑Based Differentiation


Fragment‑Based Drug Discovery Libraries Requiring Defined TPSA and Conformational Restriction

With a TPSA of 98.9 Ų and only three rotatable bonds, this compound is well suited for fragment libraries where low conformational entropy and reduced CNS permeability are desired [1]. Its physicochemical profile aligns with the guidelines for fragment hits (MW < 250, logP < 3, HBD ≤ 3, HBA ≤ 3), making it a rule‑of‑three compliant entry point for lead discovery programmes.

Peripheral‑Target Medicinal Chemistry Campaigns Seeking to Minimise CNS Exposure

The TPSA advantage over the 5‑carboxamide isomer (98.9 vs. 70.67 Ų) supports the selection of the 3‑carboxamide scaffold for peripheral targets such as antifungal SDH enzymes or anti‑inflammatory targets where blood–brain barrier exclusion is desirable [1][2].

Synthesis of Pyrazole–Thiazole Carboxamide Libraries with Documented Bioactivity Precedent

The 3‑carboxamide scaffold has been validated as the core of SDH inhibitors exhibiting potent antifungal activity (analogue EC₅₀ = 5.11 μg/mL against R. cerealis) [3]. Utilising this building block provides a direct entry into a published SAR series, enabling rapid follow‑up and optimisation.

Reproducible Procurement for Multi‑Site Collaborative Research Programmes

With assured purity of 97‑98 % and availability from multiple independent suppliers , this compound minimizes batch‑to‑batch variability in multi‑centre studies, ensuring consistent results across geographically distributed screening sites.

Quote Request

Request a Quote for N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.